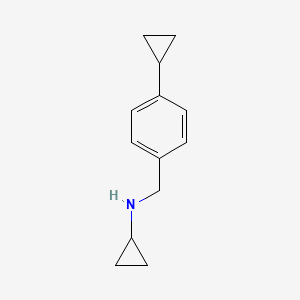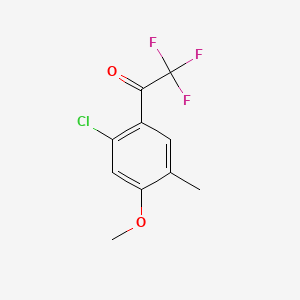
1,5-Dibromo-2-(t-butyl)-4-methoxybenZene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is an organic compound with the molecular formula C11H14Br2O. It is a derivative of benzene, where two bromine atoms, a tert-butyl group, and a methoxy group are substituted at specific positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 2-(tert-butyl)-4-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of derivatives like 1,5-diamino-2-(tert-butyl)-4-methoxybenzene.
Oxidation: Formation of 1,5-dibromo-2-(tert-butyl)-4-formylbenzene.
Reduction: Formation of 2-(tert-butyl)-4-methoxybenzene.
Aplicaciones Científicas De Investigación
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the methoxy group can participate in electron-donating interactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dibromo-2,4-dimethoxybenzene
- 1,5-Dibromo-2-(tert-butyl)-4-ethoxybenzene
- 1,5-Dibromo-2-(tert-butyl)-4-(methoxymethoxy)benzene
Uniqueness
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is unique due to the presence of both bromine atoms and a tert-butyl group, which provide distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Propiedades
Fórmula molecular |
C11H14Br2O |
|---|---|
Peso molecular |
322.04 g/mol |
Nombre IUPAC |
1,5-dibromo-2-tert-butyl-4-methoxybenzene |
InChI |
InChI=1S/C11H14Br2O/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6H,1-4H3 |
Clave InChI |
PLNYAAJHYQGGFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


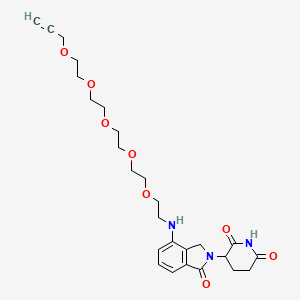
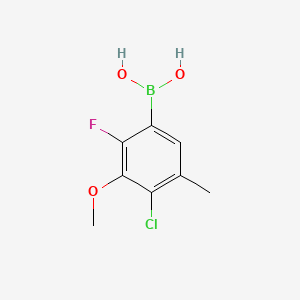
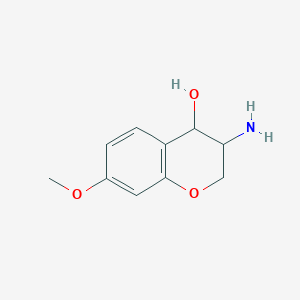
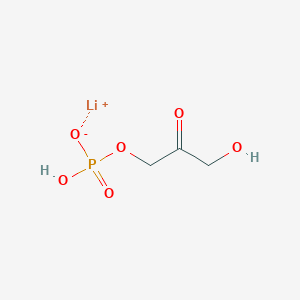
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
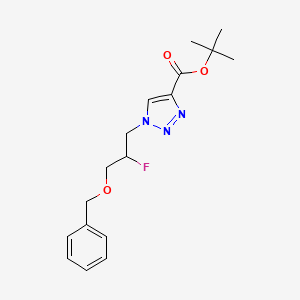
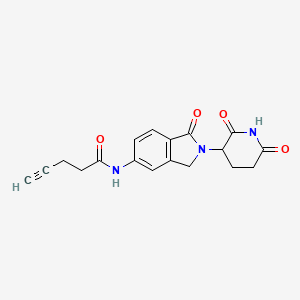
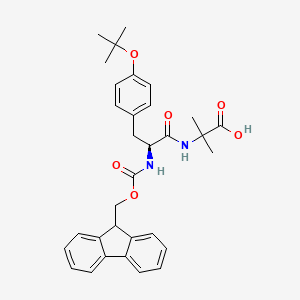
![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)
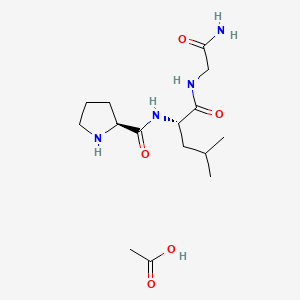
![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
